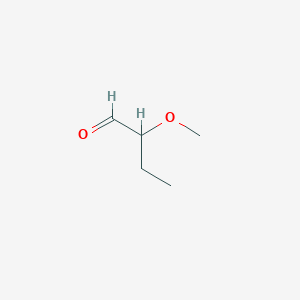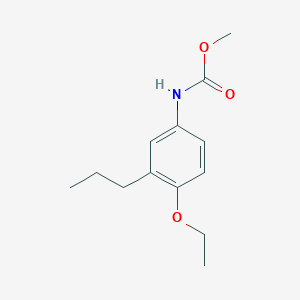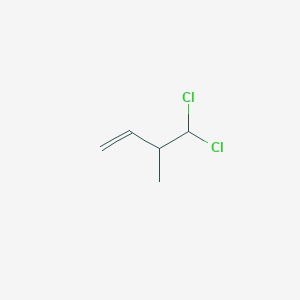
2-Methoxybutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybutanal is an organic compound with the molecular formula C₅H₁₀O₂. It is an aldehyde with a methoxy group attached to the second carbon of the butanal chain. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxybutanal can be synthesized through several methods. One common method involves the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the second carbon of the butanal chain.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production often involves continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybutanoic acid.
Reduction: It can be reduced to form 2-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Methoxybutanoic acid.
Reduction: 2-Methoxybutanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving aldehyde reactions.
Medicine: It is explored for its potential use in drug synthesis and as a building block for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxybutanal involves its reactivity as an aldehyde. The carbonyl group (C=O) in the aldehyde is highly reactive and can undergo nucleophilic addition reactions. The methoxy group on the second carbon can also participate in various chemical transformations, making this compound a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanal: A simple aldehyde without the methoxy group.
2-Methylbutanal: An aldehyde with a methyl group on the second carbon instead of a methoxy group.
2-Methoxypropanal: An aldehyde with a methoxy group on the second carbon of a propanal chain.
Uniqueness
2-Methoxybutanal is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
84952-69-2 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
2-methoxybutanal |
InChI |
InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
CERVLVANLTVGSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)


![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)



![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

